molecular formula C11H19N5O2 B1481965 tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate CAS No. 2098123-53-4

tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Cat. No.: B1481965
CAS No.: 2098123-53-4
M. Wt: 253.3 g/mol
InChI Key: QOLBDEAYVPNJBI-UHFFFAOYSA-N
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Description

This compound is a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen. The presence of the 1,2,3-triazole ring and the amino group suggests that this compound might be used in click chemistry or as a building block in the synthesis of more complex molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the 1,2,3-triazole ring. The exact synthetic route would depend on the starting materials and the specific conditions .


Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a saturated four-membered ring with one nitrogen atom, and a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of these rings may confer certain chemical properties to the compound, such as reactivity or stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The amino group (-NH2) is a common functional group that can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the potentially aromatic 1,2,3-triazole ring could affect the compound’s solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Synthesis and Reactivity

  • Research in the synthesis of new compounds incorporating the 1,2,3-triazole moiety has shown the versatility of these structures in organic chemistry. For instance, Ivanov et al. (2018) described the synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines, highlighting the reactivity of certain precursors and providing insight into the stability of pyrazolo[5,1-c][1,2,4]triazine systems to various oxidants. The spectral characteristics of these products were also discussed, indicating potential applications in the development of novel organic compounds (Ivanov et al., 2018).

  • Zelenov et al. (2014) developed a new approach to synthesize 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides, demonstrating the potential for creating a variety of substituted 1,2,3-triazoles. This work adds to the understanding of the reactivity of 1,2,3-triazoles with different substituents, suggesting applications in synthesizing compounds with specific electronic and structural properties (Zelenov et al., 2014).

Bioconjugation and Biological Applications

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry, has been enhanced by novel ligands such as those based on the triazolylmethylamine structure. Wang et al. (2011) investigated the acceleration of CuAAC by these ligands, which are relevant for labeling biomolecules in various biological contexts. This research demonstrates the importance of such reactions in bioconjugation and the development of biomolecular probes (Wang et al., 2011).

Structural Studies and Novel Syntheses

  • The synthesis of compounds involving 1,2,3-triazole and azetidine rings opens pathways for creating molecules with potential pharmaceutical applications. Harmsen et al. (2011) detailed the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for preparing substituted piperidines. This highlights the potential for 1,2,3-triazole and azetidine containing compounds in drug discovery and development (Harmsen et al., 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the biological target of the drug. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the nature of the reaction .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions involving this compound could be numerous, given its structural features. It could be explored for potential applications in medicinal chemistry, materials science, or as a building block in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)triazol-1-yl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)15-6-9(7-15)16-5-8(4-12)13-14-16/h5,9H,4,6-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLBDEAYVPNJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

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